molecular formula C21H22N2O3 B2824476 3-(3,3-dimethylbutanamido)-N-phenylbenzofuran-2-carboxamide CAS No. 887216-26-4

3-(3,3-dimethylbutanamido)-N-phenylbenzofuran-2-carboxamide

Cat. No. B2824476
CAS RN: 887216-26-4
M. Wt: 350.418
InChI Key: LGOBFHRLVCCSRN-UHFFFAOYSA-N
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Description

The compound “3-(3,3-dimethylbutanamido)-N-phenylbenzofuran-2-carboxamide” is a complex organic molecule. It contains a benzofuran moiety, which is a type of aromatic organic compound, and an amide group, which is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the benzofuran and amide groups, as well as the 3,3-dimethylbutanamido group. These groups would likely contribute to the overall polarity and reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuran and amide groups could affect its solubility, melting point, and other physical properties .

Scientific Research Applications

Synthesis and Biological Activity

  • Antiallergic Activity : Research into acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, which share a thematic relationship with carboxamides, has indicated potential antiallergic properties. These compounds, synthesized from reactions involving aminobenzothiazole and similar starting materials, showed activity in rat passive cutaneous anaphylaxis assays, hinting at possible uses in developing antiallergic medications (Wade et al., 1983).

  • Antimicrobial and Antioxidant Activities : A series of carboxamide derivatives synthesized from 2-amino-5,6-dimethyl-1H-benzimidazole and various bioactive acids demonstrated promising antimicrobial and antioxidant activities. This suggests the potential for such compounds in the development of new antimicrobial and antioxidant agents (Sindhe et al., 2016).

  • Antituberculosis Activity : The synthesis of imidazo[1,2-a]pyridine-3-carboxamides and their evaluation against multi- and extensive drug-resistant tuberculosis strains highlight the potential of carboxamide derivatives in tuberculosis treatment. Certain compounds showed MIC values of ≤ 1 μM, indicating strong antituberculosis activity (Moraski et al., 2011).

  • Cytotoxic Activity : Studies on the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones against cancer cell lines, such as murine P388 leukemia and Lewis lung carcinoma, have shown potent activity, with some compounds having IC50 values <10 nM. This indicates a potential pathway for developing new anticancer agents (Deady et al., 2005).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s a drug or biologically active compound, its mechanism of action would depend on its specific biological target .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

3-(3,3-dimethylbutanoylamino)-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-21(2,3)13-17(24)23-18-15-11-7-8-12-16(15)26-19(18)20(25)22-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOBFHRLVCCSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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